molecular formula C10H14N2 B3347871 2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- CAS No. 145801-19-0

2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-

Cat. No.: B3347871
CAS No.: 145801-19-0
M. Wt: 162.23 g/mol
InChI Key: VDHOBIAQGHQZPW-UHFFFAOYSA-N
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Description

2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- is a heterocyclic compound with a quinolizine core structure

Preparation Methods

The synthesis of 2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-step reaction involving the condensation of salicylaldehyde, 8-hydroxyquinoline, and 2-aminopropene-1,1,3-tricarbonitrile has been reported . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro- can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-quinolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOBIAQGHQZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(=C2C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415998
Record name 2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145801-19-0
Record name 2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-
Reactant of Route 2
2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-
Reactant of Route 3
2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-
Reactant of Route 4
2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-
Reactant of Route 5
2H-Quinolizine-1-carbonitrile, 3,4,6,7,8,9-hexahydro-

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